4-Bromo-2-cyclobutoxy-1-fluorobenzene
Description
4-Bromo-2-cyclobutoxy-1-fluorobenzene is a halogenated aromatic compound featuring a bromine atom at the para position, a fluorine atom at the ortho position, and a cyclobutoxy substituent at the meta position. The cyclobutoxy group introduces significant steric strain due to the four-membered ring, which impacts its reactivity and physical properties compared to simpler alkoxy substituents (e.g., methoxy or ethoxy). This compound is hypothesized to be relevant in pharmaceutical and material science research, particularly in applications requiring tailored electronic and steric effects .
Properties
IUPAC Name |
4-bromo-2-cyclobutyloxy-1-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c11-7-4-5-9(12)10(6-7)13-8-2-1-3-8/h4-6,8H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUGYAWAXNOXLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(C=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyclobutoxy-1-fluorobenzene typically involves the following steps:
Fluorination: The fluorine atom can be introduced via a nucleophilic aromatic substitution reaction using a fluorinating agent like potassium fluoride (KF).
Cyclobutyloxy Group Introduction: The cyclobutyloxy group can be introduced through a nucleophilic substitution reaction where a cyclobutyl alcohol reacts with the benzene derivative in the presence of a base like sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding phenols or quinones and reduction reactions to form dehalogenated products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH), potassium fluoride (KF).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C).
Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate (K2CO3).
Major Products:
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Phenols, quinones.
Reduction Products: Dehalogenated benzene derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
4-Bromo-2-cyclobutoxy-1-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyclobutoxy-1-fluorobenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. The presence of the bromine and fluorine atoms enhances its reactivity and allows for selective transformations. The cyclobutyloxy group can influence the compound’s steric and electronic properties, affecting its overall reactivity and interactions with other molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-Bromo-2-cyclobutoxy-1-fluorobenzene with key analogs:
Note: The molecular formula and weight of this compound are inferred from structural analogs.
Key Research Findings
Reactivity :
- The cyclobutoxy group’s ring strain enhances reactivity in ring-opening reactions compared to methoxy analogs but is less reactive than trifluoromethoxy derivatives due to the latter’s strong electron-withdrawing effects .
- Bromine at the para position acts as a superior leaving group in nucleophilic aromatic substitution (NAS) compared to fluorine, directing incoming nucleophiles to the ortho or meta positions .
Physicochemical Properties: Solubility: Methoxy-substituted analogs (e.g., CAS 2357-52-0) exhibit higher solubility in polar solvents (e.g., ethanol, DMSO) due to reduced steric bulk. In contrast, cyclobutoxy and trifluoromethoxy derivatives show increased lipophilicity, favoring organic solvents like dichloromethane . Thermal Stability: Trifluoromethoxy-substituted compounds (e.g., CAS 105529-58-6) demonstrate higher thermal stability, attributed to the strong C–F bonds and electron-withdrawing effects .
Materials Science: Trifluoromethoxy analogs are valued in liquid crystal and polymer synthesis due to their stability and electronic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
